Acat-IN-6
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Overview
Description
Acat-IN-6 is a chemical compound known for its role as an inhibitor of acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme is crucial in the metabolism of cholesterol, and its inhibition has significant implications for various biological processes, including the regulation of cholesterol levels and the modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acat-IN-6 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds and amines.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which are typically carried out under controlled temperature and pressure conditions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring consistent quality and yield.
Quality Control: Rigorous quality control measures are implemented to monitor the purity and potency of the compound.
Chemical Reactions Analysis
Types of Reactions
Acat-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties and activities.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
Scientific Research Applications
Acat-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on cholesterol metabolism.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions related to cholesterol metabolism, such as hypercholesterolemia and atherosclerosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Acat-IN-6 exerts its effects by inhibiting the activity of acyl-Coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels in cells. Additionally, this compound has been shown to inhibit NF-κB mediated transcription, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Avasimibe: Another ACAT inhibitor with similar cholesterol-lowering effects but different pharmacokinetic properties.
K604: Known for its potent inhibition of ACAT and its use in research related to cholesterol metabolism.
Uniqueness of this compound
This compound stands out due to its potent inhibition of NF-κB mediated transcription, in addition to its ACAT inhibitory activity. This dual action makes it a valuable compound for research into both cholesterol metabolism and inflammatory responses .
Properties
Molecular Formula |
C31H47N3O5S |
---|---|
Molecular Weight |
573.8 g/mol |
IUPAC Name |
[4-[(2-aminoacetyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C31H47N3O5S/c1-17(2)22-11-24(18(3)4)28(25(12-22)19(5)6)15-29(35)34-40(37,38)39-31-26(20(7)8)13-23(33-30(36)16-32)14-27(31)21(9)10/h11-14,17-21H,15-16,32H2,1-10H3,(H,33,36)(H,34,35) |
InChI Key |
RWPQGTUCIDPYHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)CN)C(C)C)C(C)C |
Origin of Product |
United States |
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